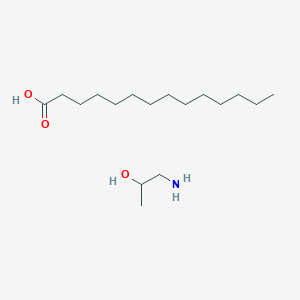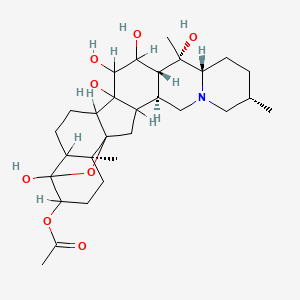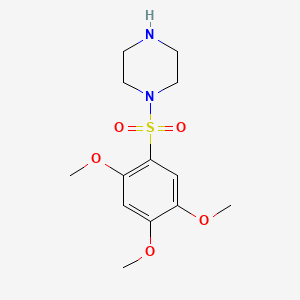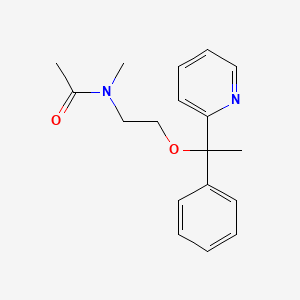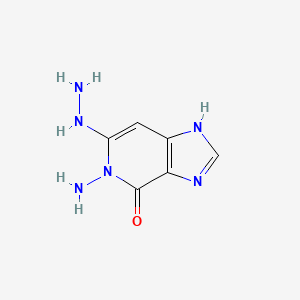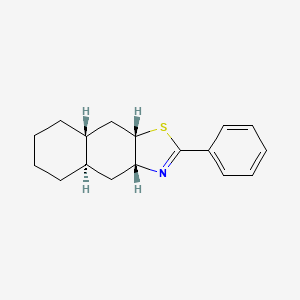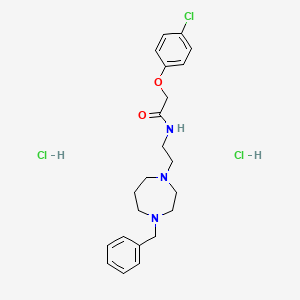
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a diazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Diazepin Ring Formation: The next step involves the formation of the diazepin ring through a cyclization reaction, often using a diamine precursor and a suitable cyclizing agent.
Coupling Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazepin ring, potentially altering its structure and reactivity.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a bromine atom instead of chlorine.
Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
Propiedades
Número CAS |
87576-02-1 |
|---|---|
Fórmula molecular |
C22H30Cl3N3O2 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
N-[2-(4-benzyl-1,4-diazepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3O2.2ClH/c23-20-7-9-21(10-8-20)28-18-22(27)24-11-14-25-12-4-13-26(16-15-25)17-19-5-2-1-3-6-19;;/h1-3,5-10H,4,11-18H2,(H,24,27);2*1H |
Clave InChI |
IEBAVWUNZZAYFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)CC2=CC=CC=C2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


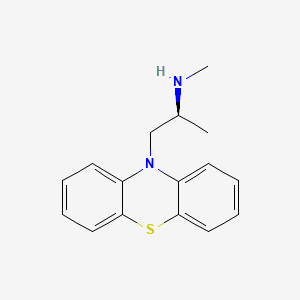

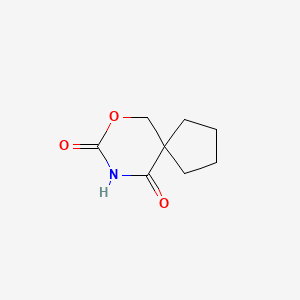
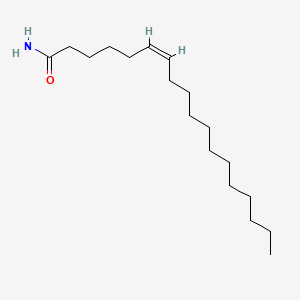
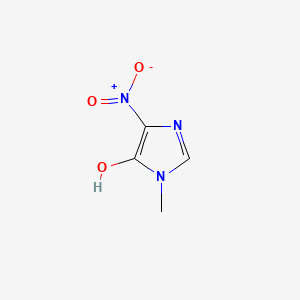
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)

